molecular formula C13H19NO B123723 Trans-4-(benzyloxy)cyclohexanamine CAS No. 98454-39-8

Trans-4-(benzyloxy)cyclohexanamine

Cat. No.: B123723
CAS No.: 98454-39-8
M. Wt: 205.3 g/mol
InChI Key: QEJZOTXVZFPSPN-UHFFFAOYSA-N
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Description

Trans-4-(benzyloxy)cyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-4-(benzyloxy)cyclohexanamine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyclohexanone with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(benzyloxy)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanamines, ketones, and aldehydes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Trans-4-(benzyloxy)cyclohexanamine is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-(benzyloxy)cyclohexanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-(benzyloxy)cyclohexanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyloxy group and cyclohexanamine backbone make it a versatile compound for various synthetic and research applications .

Biological Activity

Trans-4-(benzyloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

This compound is characterized by the presence of a benzyloxy group attached to a cyclohexanamine backbone. This unique substitution influences its chemical reactivity and biological interactions. The compound can be synthesized through several methods, including nucleophilic substitution reactions, where the amino group can be replaced by various nucleophiles under specific conditions .

Common Reactions

  • Oxidation : The compound can be oxidized to form ketones or aldehydes using agents such as potassium permanganate.
  • Reduction : It can be reduced to trans-4-(benzyloxy)cyclohexanol using reducing agents like lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions allow for the formation of various derivatives, enhancing its utility in drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. This interaction modulates their activity, which may lead to therapeutic effects in various conditions, particularly in neuropharmacology .

Biological Activity and Therapeutic Potential

This compound has been explored for its potential in several therapeutic areas:

  • Neuropharmacology : Investigated for its role as a modulator of neurotransmitter systems, potentially beneficial in treating neurological disorders.
  • Drug Development : Used as an intermediate in synthesizing complex organic molecules that may have pharmacological properties .

Case Studies

  • Neurotransmitter Modulation : Studies have shown that compounds with similar structures can influence serotonin and dopamine receptor activity, suggesting that this compound may exhibit similar properties.
  • Antidepressant Activity : Preliminary studies indicate that derivatives of cyclohexanamines possess antidepressant-like effects in animal models, warranting further investigation into this compound's efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

CompoundStructural FeatureBiological Activity
This compoundBenzyloxy groupNeuropharmacological potential
Trans-4-(methoxy)cyclohexanamineMethoxy groupModerate receptor interaction
Trans-4-(ethoxy)cyclohexanamineEthoxy groupLimited neuroactive properties

The benzyloxy substitution imparts distinct reactivity and solubility characteristics that enhance the compound's potential as a therapeutic agent .

Properties

IUPAC Name

4-phenylmethoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJZOTXVZFPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540789
Record name 4-(Benzyloxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98454-39-8
Record name 4-(Benzyloxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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